molecular formula C14H20N2O4 B581975 (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid CAS No. 74578-48-6

(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid

Cat. No. B581975
CAS RN: 74578-48-6
M. Wt: 280.324
InChI Key: QRMNAMRCSPROFV-NSHDSACASA-N
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Description

“(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid” is a compound that contains phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group .


Molecular Structure Analysis

The molecular formula of this compound is C30H32N2O6 . The InChI code is 1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 .

Scientific Research Applications

Asymmetric Synthesis

  • Non-Natural Amino Acid Derivatives : The compound is used in the synthesis of novel α-amino acid derivatives with high stereoselectivity and yield. These derivatives are important for the development of peptides and proteins with specific functions (Yang et al., 2015).

Antimicrobial Applications

  • Substituted Phenyl Azetidines : The compound is involved in the synthesis of substituted phenyl azetidines, which are potential antimicrobial agents. This highlights its role in drug discovery and pharmaceutical research (Doraswamy & Ramana, 2013).

Metabolic Studies

  • Metabolic Studies in Thermophilic Archaeon : The compound is used in the analysis of organic acids in cultures of a thermophilic sulfur-dependent archaeon, showcasing its importance in microbiological and biochemical research (Rimbault et al., 1993).

Synthesis of Amino Acid Derivatives

  • Optical Resolution and Syntheses of Stereoisomers : The compound is crucial in the synthesis and optical resolution of various stereoisomers of amino acids, which are significant in studying protein structures and functions (Shiraiwa et al., 1998).

Drug Design and Medicinal Chemistry

  • Design of Antifungal Peptides : It aids in the computational study of antifungal tripeptides, which is vital in the process of drug design and development (Flores-Holguín et al., 2019).
  • Synthesis of Highly Congested Aryl-Tethered 2-Aminobenzylamines : The compound is used in the innovative synthesis of congested 2-aminobenzylamines, which are important intermediates in drug development (Farhanullah et al., 2007).

Material Science

  • Polybenzoxazine Synthesis : It is explored in the synthesis of polybenzoxazine, a class of thermosetting resins, demonstrating its utility in material science and engineering (Trejo-Machin et al., 2017).

Organic Chemistry

  • Synthesis of Cα-Tetrasubstituted α-Amino Acids : The compound is key in synthesizing and characterizing novel α-amino acids, furthering the scope of organic synthesis (Grauer & König, 2009).

Peptide Synthesis

  • Stereospecific Synthesis of Diaminopropanoates : Its use in the enantioselective synthesis of diaminopropanoates showcases its role in the field of peptide synthesis and chirality (Kumaraswamy & Pitchaiah, 2011).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMNAMRCSPROFV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid

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